molecular formula C6H4N2Se B1677776 2,1,3-Benzoselenadiazole CAS No. 273-15-4

2,1,3-Benzoselenadiazole

Cat. No.: B1677776
CAS No.: 273-15-4
M. Wt: 183.08 g/mol
InChI Key: AYTPIVIDHMVGSX-UHFFFAOYSA-N
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Description

2,1,3-Benzoselenadiazole is an organic compound with the molecular formula C₆H₄N₂Se

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,1,3-Benzoselenadiazole typically involves the cyclization of o-phenylenediamine with selenium dioxide. One common method includes the following steps:

    Cyclization Reaction: o-Phenylenediamine is reacted with selenium dioxide in the presence of a suitable solvent, such as acetic acid, under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2,1,3-Benzoselenadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2,1,3-Benzoselenadiazole involves its ability to participate in electron transfer processes. The compound’s selenadiazole ring can interact with various molecular targets, facilitating charge transfer and influencing the electronic properties of the systems it is incorporated into. This makes it valuable in applications such as optoelectronics and bioimaging .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,1,3-Benzoselenadiazole is unique due to the presence of selenium, which imparts distinct electronic properties compared to its sulfur and oxygen analogs. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of advanced optoelectronic devices .

Properties

IUPAC Name

2,1,3-benzoselenadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2Se/c1-2-4-6-5(3-1)7-9-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTPIVIDHMVGSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=N[Se]N=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181743
Record name Piaselenole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273-15-4
Record name 2,1,3-Benzoselenadiazole
Source CAS Common Chemistry
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Record name Piaselenole
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Record name Piaselenole
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Record name 2,1,3-benzoselenadiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,1,3-Benzoselenadiazole?

A1: The molecular formula of this compound is C6H4N2Se, and its molecular weight is 183.11 g/mol. []

Q2: What are the key spectroscopic features of this compound?

A2: this compound exhibits characteristic spectroscopic features: * UV-Vis Spectroscopy: Absorption peaks are observed, often in the range of 300-500 nm depending on substituents. These are attributed to π-π transitions and can be influenced by charge-transfer interactions. [, , ] * Fluorescence Spectroscopy: Many derivatives exhibit fluorescence, with emission wavelengths tunable by structural modifications. [, , ] * NMR Spectroscopy: 77Se NMR is particularly useful for characterizing selenium-containing compounds. [] * IR Spectroscopy:* Provides information about the functional groups present, such as C-H, C=N, and Se-N vibrations. [, ]

Q3: How does this compound behave in different solvents?

A3: Solubility depends on the specific substituents on the benzoselenadiazole core. Alkyl and alkoxy substituents generally increase solubility in organic solvents. [, ]

Q4: Does this compound exhibit any catalytic properties?

A5: While not a catalyst itself, this compound is a valuable building block for ligands used in metal-catalyzed reactions, especially in cross-coupling reactions like Suzuki and Stille couplings. [, ]

Q5: How is computational chemistry used to study this compound?

A6: Computational methods like Density Functional Theory (DFT) are used to: * Predict molecular geometries and electronic structures. [, ] * Calculate HOMO and LUMO energy levels, relevant for electronic applications. [] * Investigate intermolecular interactions, such as chalcogen bonding. [] * Support the interpretation of experimental spectroscopic data. []

Q6: How do structural modifications of this compound impact its properties?

A7: * Electronic Properties: Electron-donating groups (alkoxy, amino) raise the HOMO energy level, while electron-withdrawing groups (nitro, cyano) lower the LUMO level, affecting the band gap and optical properties. [, , ] * Solubility: Alkyl and alkoxy chains improve solubility in organic solvents, crucial for solution-processing techniques in materials applications. [, ] * Solid-State Packing: Substituents influence intermolecular interactions, impacting morphology and charge transport in materials. [, ]

Q7: Are there strategies to enhance the stability of this compound derivatives?

A8: * Incorporating sterically bulky groups can protect reactive sites from degradation. [] * Optimizing storage conditions (temperature, light, humidity) is crucial. [] * Formulating as a solid dispersion or encapsulation can enhance stability. []

Q8: What analytical methods are used to study this compound?

A10: * High-Performance Liquid Chromatography (HPLC): Used for separation and quantification, especially after derivatization reactions. [, , ] * Spectroscopic Techniques: UV-Vis, fluorescence, and NMR are valuable for characterization and analysis. [, , , , , ] * X-ray Crystallography: Provides detailed structural information. [, , ]

Q9: What are the promising cross-disciplinary applications of this compound?

A11: * Organic Electronics: Used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors due to its semiconducting properties and tunable electronic structure. [, , , ] * Supramolecular Chemistry: Serves as a building block for self-assembled structures and capsules due to its ability to form chalcogen bonds and other non-covalent interactions. [, , ] * Chemical Biology: Fluorescent derivatives are explored as probes and sensors for biological targets. [, ]

Q10: Are there alternatives to this compound in its various applications?

A12: Alternatives depend on the specific application: * In organic electronics, other electron-deficient heterocycles like benzothiadiazole and benzotriazole are used. [, ] * In supramolecular chemistry, alternative building blocks capable of forming directional non-covalent bonds are employed. []

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